1-(4-(6-环丙基吡啶并-3-基)哌嗪-1-基)-2-(3-(三氟甲基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

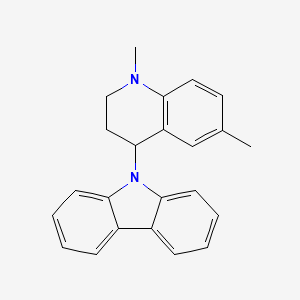

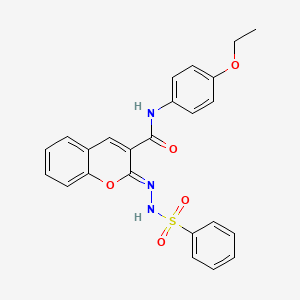

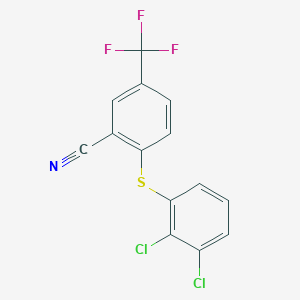

The compound is a complex organic molecule that belongs to a class of compounds known for their potential biological activities and chemical functionalities. Its structure suggests it could be relevant for pharmacological research, considering the presence of a piperazine moiety, a cyclopropyl group, and a trifluoromethylated phenyl group. These features are common in molecules with significant biological activities.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step reactions, including cyclization, condensation, and functional group transformations. A closely related synthesis approach is the microwave-assisted synthesis of benzothiazolyl piperazine derivatives, which highlights the efficiency of using microwave irradiation for accelerating reaction processes and enhancing yields (M. Said et al., 2020). This method could potentially be adapted for synthesizing the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like NMR, IR, MS, and X-ray diffraction. For example, the crystal structure of a similar compound was determined, demonstrating a conventional chair conformation for the piperazine ring, which is a common feature in these molecules due to the stability and flexibility of the piperazine moiety (M. Said et al., 2020).

科学研究应用

抗肿瘤活性

合成了一系列含哌嗪酰胺基团的1,2,4-三嗪衍生物,并显示出对MCF-7乳腺癌细胞有良好的抗增殖效果,其中一些化合物表现出与顺铂相媲美或更优越的活性(Yurttaş等,2014)。

抗微生物活性

含有哌嗪或2,5-二氯噻吩基团的查尔酮表现出对革兰氏阳性细菌、金黄色葡萄球菌、大肠杆菌和白念珠菌有强效的抗微生物活性(Tomar et al., 2007)。

合成方法

开发了用于合成含哌嗪/吗啉基团的二氢嘧啶酮衍生物的创新合成方法,突出了合成具有潜在生物活性化合物的高效和简便方法(Bhat et al., 2018)。

抗真菌和细胞毒活性

合成了含有唑类哌嗪衍生物,并展示了显著的体外抗菌、抗真菌和细胞毒活性,表明它们有潜力作为广谱抗微生物和抗癌药物(Gan et al., 2010)。

电催化合成

开发了一种新颖的苯基哌嗪衍生物的电化学合成方法,提供了一种环保高效的合成这些化合物的方法(Nematollahi & Amani, 2011)。

属性

IUPAC Name |

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)16-3-1-2-14(12-16)13-19(28)27-10-8-26(9-11-27)18-7-6-17(24-25-18)15-4-5-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVBKXAWFTZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Ethyl 4-[[2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2494238.png)

![2-Methoxyethyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2494243.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2494254.png)